赖氨酸-(Ala3)-缓激肽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. Peptides are distinguished from proteins on the basis of size, and as a benchmark can be understood to contain approximately 50 or fewer amino acids .
Synthesis Analysis
Peptides are synthesized by specific enzymes in the body that link amino acids together in a particular sequence. The process of peptide synthesis can also be carried out in the laboratory. The chemical synthesis of peptides can be carried out using techniques such as solid-phase peptide synthesis (SPPS), or in solution .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of amino acids and the configuration of the peptide bonds that join them. The structure can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Peptides undergo various chemical reactions. They can be broken down into their constituent amino acids by hydrolysis. They can also undergo reactions at their amino or carboxyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of peptides depend on their amino acid composition and sequence. These properties include solubility, charge, and the ability to form structures such as alpha-helices and beta-sheets .科学研究应用
激肽的鉴定和从激肽释放:在人尿中鉴定出缓激肽的一个变体赖氨酸-(Ala3)-缓激肽。它从血浆激肽释放,表明其生理相关性。相当一部分人激肽在缓激肽部分的脯氨酸第三位含有羟脯氨酸而不是脯氨酸,这有助于人体激肽的多样性(Mîndroiu 等人,1988)。
生化表征:已经从人尿中分离和表征出缓激肽和赖氨酰-缓激肽的羟脯氨酸类似物,扩大了对激肽多样性的理解。这些发现表明激肽的结构多样性在其生理效应中起作用(加藤、松村和前田,1988)。
药理作用:已经研究了包括在特定位置进行修饰的各种缓激肽类似物,以了解它们的生化相互作用和药理作用。这些研究有助于理解如何操纵激肽受体相互作用以用于治疗目的(Reis,Okino 和 Rocha e Silva,1971)。
受体相互作用研究:对激肽与人缓激肽受体 B1 相互作用的关键残基的研究提供了设计可选择性激活或抑制这些受体的药物的见解,在与炎症和血管调节相关的疾病中提供治疗潜力(Ha 等人,2006)。
在血压调节中的作用:与血管紧张素 II 失活和缓激肽生成有关的脂肪细胞来源的亮氨酸氨肽酶 (ALAP) 基因中的多态性的鉴定突出了其在血压调节和对降压治疗的反应中的潜在作用(山本等人,2002)。
体内效应和激肽增强:对来自 Bothrops jararaca 毒液的肽的研究,该肽增强了缓激肽的活性并抑制了血管紧张素 I 的转化,对理解激肽的体内效应及其潜在治疗应用具有重要意义(格林等人,1972)。
激肽受体药理学:对激肽受体药理学的生化和分子方面的理解的进步对开发靶向这些受体的治疗各种炎症疾病的新药具有重要意义(Farmer 和 Burch,1992)。
ACE 的代谢激活:研究由激肽释放并由血管组织中的血管紧张素转化酶 (ACE) 代谢激活的肽,如 Met-Lys-BK-Ser-Ser,有助于理解激肽与血管系统中酶之间的复杂相互作用(Gera 等人,2011)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)/t32-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLRKMHRNRLFJ-HBGYEDQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H83N17O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1162.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。